molecular formula C17H16N2O8 B6271202 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid CAS No. 2763755-88-8

2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid

Cat. No.: B6271202
CAS No.: 2763755-88-8
M. Wt: 376.3
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Description

2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid is a complex organic compound recognized for its broad applications in scientific research, particularly within the realms of chemistry, biology, and medicine. This compound, structurally characterized by a sophisticated arrangement of cyclic and acyclic units, exhibits properties that make it integral to various experimental protocols and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of the 2,6-dioxopiperidin-3-yl unit often starts with piperidine-2,6-dione through a condensation reaction under controlled temperature.

  • Step 2: Introduction of the 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group involves esterification followed by cyclization reactions, typically in the presence of anhydrous solvents and catalysts.

  • Step 3: The final connection of these units through ethoxy chains necessitates etherification reactions under an inert atmosphere, often using alkoxide bases and anhydrous conditions to avoid hydrolysis.

Industrial Production Methods: Industrial production scales up these reactions using continuous flow processes to maintain consistency and yield. High-pressure reactors and automated monitoring systems ensure the stringent conditions required for each reaction stage are met, minimizing by-products and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation at various sites, particularly the ethoxy chains, leading to the formation of aldehydes and carboxylic acids.

  • Reduction: Reduction reactions, often using hydrogenation or hydride donors, can selectively target the carbonyl groups in the piperidine and isoindole units.

  • Substitution: Nucleophilic substitution reactions, typically involving the ethoxy chains, can yield a wide range of derivatives, facilitating functionalization for specific applications.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: Alkyl halides or other electrophiles in the presence of base catalysts.

Major Products Formed

  • Oxidation typically yields carboxylic acids and aldehydes.

  • Reduction results in alcohols or alkyl-substituted derivatives.

  • Substitution produces various functionalized esters or ethers.

Scientific Research Applications

Chemistry

  • As a precursor in organic synthesis, facilitating the creation of complex molecular architectures.

  • Useful in the study of reaction mechanisms due to its diverse functional groups.

Biology

  • Employed in the design of enzyme inhibitors, exploiting its structural complexity to bind selectively to biological targets.

  • Acts as a probe in bioassays to study cellular processes and signaling pathways.

Medicine

  • Investigated for its potential use in drug development, particularly for its interactions with specific enzymes or receptors.

  • Utilized in the formulation of novel therapeutic agents, aiming to treat diseases at the molecular level.

Industry

  • Applied in the manufacturing of advanced materials, including polymers and coatings.

  • Serves as an additive in specialized industrial processes to enhance product stability and performance.

Mechanism of Action

The mechanism by which 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. Its structural components allow it to bind to enzymes, altering their activity, which can modulate various biochemical pathways. The ethoxy chains facilitate membrane permeability, enhancing its efficacy in cellular environments.

Comparison with Similar Compounds

Similar compounds include structurally related piperidine and isoindole derivatives, such as:

  • N-(2-ethoxyethyl)piperidine-2,6-dione: Known for its simpler structure and reduced functionality compared to 2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid.

  • 4-(2,3-dioxo-1H-isoindol-1-yl)butanoic acid: Shares the isoindole core but lacks the piperidine and ethoxy functionalities, resulting in different chemical reactivity and applications.

This compound is unique in its comprehensive functionality, making it versatile across various fields from medicinal chemistry to industrial applications. Its complexity and reactivity profile offer a broader range of experimental and practical uses compared to its simpler analogs.

Properties

CAS No.

2763755-88-8

Molecular Formula

C17H16N2O8

Molecular Weight

376.3

Purity

95

Origin of Product

United States

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